molecular formula C10H10Cl2O2 B1451945 2-(4-Chloro-3-methylphenoxy)propanoyl chloride CAS No. 68720-35-4

2-(4-Chloro-3-methylphenoxy)propanoyl chloride

Cat. No. B1451945
CAS RN: 68720-35-4
M. Wt: 233.09 g/mol
InChI Key: DHGCYVPQCYVUJH-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)propanoyl chloride is a compound used for proteomics research . Its molecular formula is C10H10Cl2O2 and has a molecular weight of 233.09 .

Scientific Research Applications

Biological Activity on Muscle Chloride Channels

The introduction of aryloxyalkyl groups, akin to those in 2-(4-Chloro-3-methylphenoxy)propanoyl chloride, into carboxylic acids has been shown to influence biological activity, particularly regarding muscle chloride channel conductance. Derivatives of 4-chloro-phenoxyacetic acid have been studied for their ability to block chloride membrane conductance in rat striated muscle, a property modulated by the length of the alkyl chain and the presence of aryloxy moieties. This research suggests a nuanced interaction with specific receptors that could inform the design of compounds targeting muscle function or disorders (Carbonara et al., 2001).

Analytical Detection in Environmental Samples

A notable application of derivatives similar to 2-(4-Chloro-3-methylphenoxy)propanoyl chloride is in environmental analysis, particularly in the detection of phenoxy herbicides in water samples. A method using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis has been developed, demonstrating the importance of derivatization and the use of phase transfer catalysts for sensitive determination of these compounds in environmental matrices. This approach, with its high enrichment factor and low detection limits, underscores the compound's utility in environmental monitoring and pollution studies (Nuhu et al., 2012).

Photodegradation Studies

Research into the photodegradation of chlorophenoxy acid herbicides, including those structurally related to 2-(4-Chloro-3-methylphenoxy)propanoyl chloride, reveals complex behaviors under various conditions, leading to the formation of several photoproducts. These studies are essential for understanding the environmental fate of such compounds and developing strategies for mitigating their impact on ecosystems. The identification of specific photoproducts can also contribute to the broader field of environmental chemistry and pollutant degradation technologies (Meunier et al., 2002).

Safety And Hazards

The safety information available indicates that 2-(4-Chloro-3-methylphenoxy)propanoic acid, a similar compound, is an irritant . It’s advisable to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and hazard information .

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGCYVPQCYVUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methylphenoxy)propanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.